5-fluoro-2-iodo-N-methoxy-N-methylbenzamide
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Overview
Description
5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide is an organic compound with the molecular formula C9H9FINO2 and a molecular weight of 309.08 g/mol . This compound is characterized by the presence of fluorine, iodine, methoxy, and methyl groups attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-iodo-N-methoxy-N-methylbenzamide typically involves the iodination of 5-fluoro-N-methoxy-N-methylbenzamide.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and equipment to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can modify the functional groups present on the benzamide ring .
Scientific Research Applications
5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide is used in several scientific research fields, including:
Chemistry: As a precursor for the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-fluoro-2-iodo-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets. The methoxy and methyl groups can also influence the compound’s pharmacokinetic properties, such as solubility and metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-fluoro-N-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
N-Methoxy-N-methylbenzamide: Lacks the halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness
5-Fluoro-2-iodo-N-methoxy-N-methylbenzamide is unique due to the presence of both fluorine and iodine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications where specific interactions with molecular targets are required .
Properties
Molecular Formula |
C9H9FINO2 |
---|---|
Molecular Weight |
309.08 g/mol |
IUPAC Name |
5-fluoro-2-iodo-N-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C9H9FINO2/c1-12(14-2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,1-2H3 |
InChI Key |
JHUGLIYKLDYADK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)F)I)OC |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.